molecular formula C21H23N3O3 B11316415 N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11316415
M. Wt: 365.4 g/mol
InChI Key: JDSGDGSBLUSXBD-UHFFFAOYSA-N
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Description

N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves several steps. One common method includes the reaction of 4-tert-butylbenzhydrazide with 5-nitroisophthaloyl dichloride in the presence of a solvent like chloroform. The reaction mixture is heated to reflux for several hours, followed by the addition of phosphorus oxychloride (POCl3) to complete the cyclization process . The resulting product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include sulfur, sodium sulfide, pyridine, and chloroform . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O3/c1-14-5-11-17(12-6-14)26-13-18(25)22-20-23-19(27-24-20)15-7-9-16(10-8-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,24,25)

InChI Key

JDSGDGSBLUSXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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